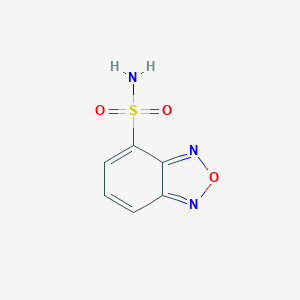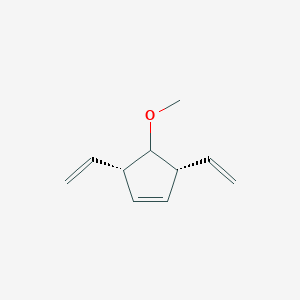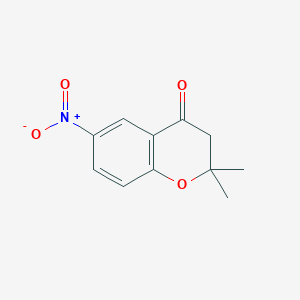![molecular formula C17H22O2 B037985 (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol CAS No. 114624-39-4](/img/structure/B37985.png)
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abn-delta(8)-tetrahydrocannabinol is a cannabinoid compound found in trace amounts in hemp and cannabis. It is chemically similar to delta-9-tetrahydrocannabinol, the primary intoxicating compound in the cannabis plant, but with a slightly different chemical structure that results in a milder effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Abn-delta(8)-tetrahydrocannabinol typically involves the extraction of cannabidiol from hemp, followed by a chemical reaction to convert cannabidiol into Abn-delta(8)-tetrahydrocannabinol. This process often uses an acid reagent to trigger the chemical reaction, which is then neutralized with an alkaline material .
Industrial Production Methods
In industrial settings, the production of Abn-delta(8)-tetrahydrocannabinol involves large-scale extraction and conversion processes. These methods are designed to maximize yield and purity while ensuring compliance with regulatory standards. The use of advanced extraction technologies and purification techniques is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Abn-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized cannabinoids, while reduction can yield reduced forms of Abn-delta(8)-tetrahydrocannabinol. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Abn-delta(8)-tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of cannabinoids.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: It is investigated for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and anti-anxiety effects.
Mechanism of Action
Abn-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in regulating various physiological processes. This interaction can modulate neurotransmitter release, leading to its observed effects on mood, pain perception, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol: The primary intoxicating compound in cannabis, known for its potent psychoactive effects.
Cannabidiol: A non-intoxicating cannabinoid with various therapeutic properties.
Delta-10-tetrahydrocannabinol: Another cannabinoid with similar but distinct effects compared to delta-8 and delta-9-tetrahydrocannabinol.
Uniqueness
Abn-delta(8)-tetrahydrocannabinol is unique due to its milder psychoactive effects compared to delta-9-tetrahydrocannabinol. This makes it an attractive option for individuals seeking the benefits of cannabinoids without the intense high associated with delta-9-tetrahydrocannabinol .
Properties
CAS No. |
114624-39-4 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1 |
InChI Key |
XAYRLUBHJAOWEN-ZIAGYGMSSA-N |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Synonyms |
abn-delta(8)-tetrahydrocannabinol abn-delta(8)-THC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)









